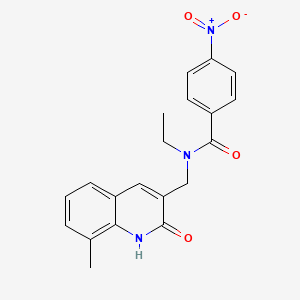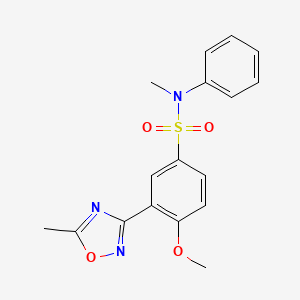
4-ethoxy-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, also known as EOMBO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-ethoxy-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is not fully understood, but studies suggest that it may act through multiple pathways. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In neuroprotection, this compound has been found to reduce oxidative stress and inflammation by upregulating antioxidant enzymes and suppressing pro-inflammatory cytokines. In antimicrobial activity, this compound has been shown to disrupt bacterial cell membranes and inhibit bacterial growth.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, depending on the application. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis, leading to the suppression of tumor growth. In neuroprotection, this compound has been found to reduce oxidative stress and inflammation, protecting neurons from damage and promoting neuronal survival. In antimicrobial activity, this compound has been shown to inhibit bacterial growth and disrupt bacterial cell membranes, leading to bacterial death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-ethoxy-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide for lab experiments is its potential for use in the development of anticancer drugs, neuroprotective agents, and antimicrobial agents. Another advantage is its relatively low toxicity compared to other compounds with similar activities. However, one limitation is the lack of comprehensive studies on its toxicity and pharmacokinetics, which may limit its potential for clinical use.
Zukünftige Richtungen
There are several future directions for the study of 4-ethoxy-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide. One direction is the further exploration of its mechanisms of action in different applications, including cancer research, neuroprotection, and antimicrobial activity. Another direction is the development of more potent derivatives of this compound with improved pharmacokinetic properties and reduced toxicity. Additionally, the use of this compound in combination with other compounds or therapies may further enhance its efficacy in various applications.
Synthesemethoden
The synthesis of 4-ethoxy-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide involves the reaction of 4-ethoxybenzoyl chloride with 3-(2-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide in the presence of triethylamine. The resulting compound is then treated with formaldehyde and hydrogen chloride, followed by the addition of sodium hydroxide to obtain the final product.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has been studied for its potential applications in various scientific fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of anticancer drugs. In neuroprotection, this compound has been found to protect neurons from oxidative stress and reduce inflammation, suggesting its potential use in the treatment of neurodegenerative diseases. In antimicrobial activity, this compound has demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
IUPAC Name |
4-ethoxy-N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-3-25-14-10-8-13(9-11-14)19(23)20-12-17-21-18(22-26-17)15-6-4-5-7-16(15)24-2/h4-11H,3,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOODMVZXUMCOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2H-1,3-benzodioxol-5-yl)-2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7710239.png)
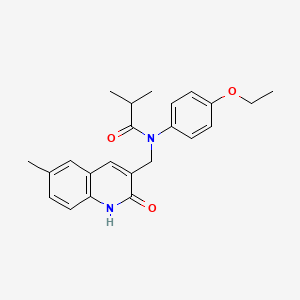
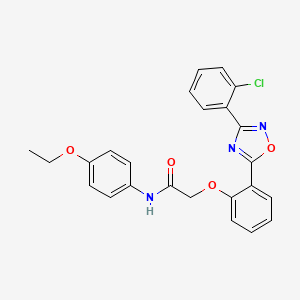
![3,5-dimethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710256.png)
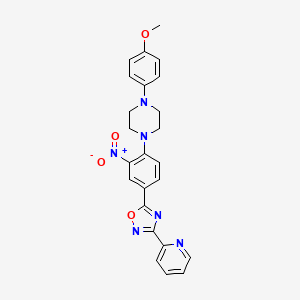
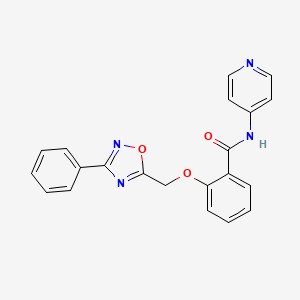
![ethyl 4-({N'-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7710290.png)

